2-Propylsuccinic acid
Overview
Description
2-Propylsuccinic acid is a dicarboxylic acid with the molecular formula C7H12O4. It is a metabolite of valproic acid, an anticonvulsant used as a mood stabilizer for individuals with bipolar disorder
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of 2-propylmalonic acid with a strong acid, such as hydrochloric acid, under reflux conditions. The reaction typically proceeds as follows:
C7H12O4+HCl→C7H12O4+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Actinobacillus succinogenes, are used to convert glucose or other carbon sources into this compound under anaerobic conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Propylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propylfumaric acid.
Reduction: Reduction of this compound can yield 2-propylbutanediol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Propylfumaric acid.
Reduction: 2-Propylbutanediol.
Substitution: Halogenated derivatives such as 2-bromo-2-propylsuccinic acid.
Scientific Research Applications
2-Propylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in biochemical studies related to valproic acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the production of biodegradable plastics and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-propylsuccinic acid involves its role as a metabolite of valproic acid. It is believed to exert its effects by modulating the levels of gamma-aminobutyric acid (GABA) in the brain, which helps stabilize mood and prevent seizures. The compound interacts with various molecular targets and pathways, including the inhibition of histone deacetylases (HDACs), which play a role in gene expression and cellular function .
Comparison with Similar Compounds
Succinic acid: A simpler dicarboxylic acid with similar chemical properties.
2-Methylsuccinic acid: Another derivative of succinic acid with a methyl group instead of a propyl group.
2-Ethylsuccinic acid: Similar structure but with an ethyl group.
Uniqueness: 2-Propylsuccinic acid is unique due to its specific propyl group, which imparts distinct chemical and biological properties. Its role as a metabolite of valproic acid also sets it apart from other similar compounds, making it particularly relevant in medical and biochemical research .
Properties
IUPAC Name |
2-propylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZBYGZXPKHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388743 | |
Record name | 2-Propylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-57-5 | |
Record name | 2-Propylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Propylsuccinic acid in pharmaceutical research?
A1: this compound serves as a key intermediate in the synthesis of Brivaracetam [, ], a medication used to treat epilepsy. Specifically, the (R)-enantiomer of this compound 4-tert-butyl ester is a crucial precursor in the production of Brivaracetam.
Q2: How is the chirality of this compound controlled during Brivaracetam synthesis?
A2: Instead of using conventional chemical synthesis, researchers have developed a biocatalytic approach to obtain the desired (R)-enantiomer of this compound 4-tert-butyl ester [, ]. This method employs specific enzymes, like lipases from Aspergillus oryzae, to selectively resolve the racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester. This biocatalytic resolution offers a sustainable and efficient route for large-scale production of the Brivaracetam intermediate with high enantiomeric purity.
Q3: Are there any analytical techniques used to monitor this compound during synthesis?
A4: Although not explicitly mentioned in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze Valproic acid and its metabolites []. Given the structural similarities, it is plausible that GC-MS or similar analytical techniques are employed to monitor the synthesis and purity of this compound and its derivatives.
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